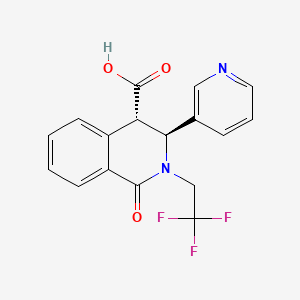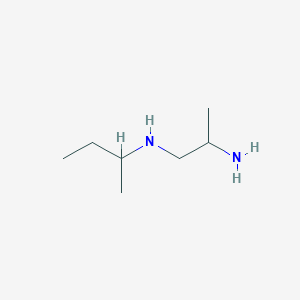
N1-(sec-Butyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(sec-Butyl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane backbone, with a sec-butyl group attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)propane-1,2-diamine typically involves the reaction of 1,2-dichloropropane with sec-butylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Another method involves the hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or platinum. The reaction is carried out in a high-pressure reactor, and the product is purified by distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(sec-Butyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(sec-Butyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(sec-Butyl)propane-1,2-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It can also act as a nucleophile, participating in various biochemical reactions. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediamine: A simpler diamine with similar chemical properties.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic diamine with industrial applications.
1,3-Butanediol: A related compound with different functional groups.
Uniqueness
N1-(sec-Butyl)propane-1,2-diamine is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H18N2 |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
1-N-butan-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(3)9-5-6(2)8/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
PFSDAHRTEXBUPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
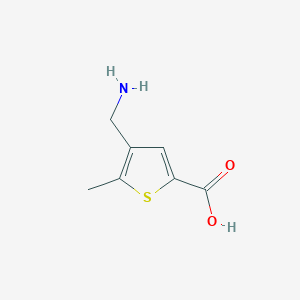
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
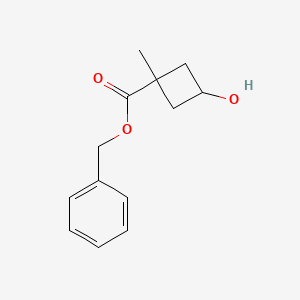

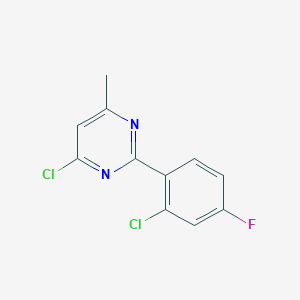
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
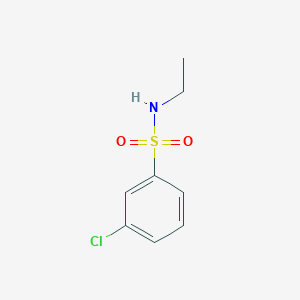
amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
